molecular formula C22H21N3O3S B11674826 N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-methyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11674826
M. Wt: 407.5 g/mol
InChI Key: BZOAOCYZWNOGIN-XQNSMLJCSA-N
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Description

N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is a complex organic compound with a molecular formula of C21H20N2O4S2. This compound is known for its unique chemical structure, which includes a sulfonamide group, a hydrazinecarbonyl group, and a methylidene linkage. It is often used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-methylhydrazine to form an intermediate. This intermediate is then reacted with 4-formylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or dichloromethane and may require catalysts to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain proteases, leading to reduced inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-METHYL-N-(4-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H21N3O3S/c1-17-8-10-18(11-9-17)16-23-24-22(26)19-12-14-20(15-13-19)25(2)29(27,28)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,24,26)/b23-16+

InChI Key

BZOAOCYZWNOGIN-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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